molecular formula C22H18ClN3O3S B2938706 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1040635-32-2

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2938706
CAS No.: 1040635-32-2
M. Wt: 439.91
InChI Key: MDUIRKSMWKEYKS-UHFFFAOYSA-N
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Description

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidin-4-ol core, substituted with a 3-chlorophenyl group, a 5-methyl-1,3-oxazol-4-yl moiety, and a 4-methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,3-oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-oxazole ring.

    Substitution reactions:

    Formation of the pyrimidin-4-ol core: This step involves the condensation of suitable precursors under controlled conditions to form the pyrimidin-4-ol core.

    Attachment of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole or pyrimidin-4-ol rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Hydrogenated rings, ring-opened products

    Substitution products: Halogenated or nucleophile-substituted aromatic rings

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating signaling pathways: Interacting with receptors or signaling proteins to alter cellular responses.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-hydroxyphenyl)pyrimidin-4-ol
  • **2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-aminophenyl)pyrimidin-4-ol

Uniqueness

The unique combination of functional groups in 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the methoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-4-3-5-16(23)10-15)12-30-22-25-18(11-20(27)26-22)14-6-8-17(28-2)9-7-14/h3-11H,12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUIRKSMWKEYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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